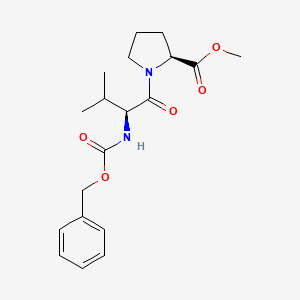![molecular formula C8H5N3O B7960130 2-Aminobenzo[d]oxazole-7-carbonitrile](/img/structure/B7960130.png)
2-Aminobenzo[d]oxazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that features a benzoxazole core with an amino group at the 2-position and a nitrile group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-7-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with nitriles under various conditions. One common method includes the reaction of 2-aminophenol with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired benzoxazole ring .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to promote the cyclization reaction, resulting in higher yields and purities compared to traditional heating methods .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminobenzo[d]oxazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Aminobenzoxazole derivatives.
Substitution: Alkylated or acylated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-Aminobenzo[d]oxazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Aminobenzoxazole: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Aminobenzothiazole: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.
2-Aminobenzimidazole: Contains an additional nitrogen atom, which can alter its binding properties and reactivity.
Uniqueness: 2-Aminobenzo[d]oxazole-7-carbonitrile is unique due to the presence of both an amino and a nitrile group, which provides a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
2-amino-1,3-benzoxazole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZINAYLRIPBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7960060.png)
![Methyl 2-[4-(4-chlorophenyl)phenyl]acetate](/img/structure/B7960062.png)











